

Application Note & Protocol: Synthesis of 4-[(4-Nitrophenyl)azo]-morpholine

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Compound of Interest

Compound Name: 4-[(4-Nitrophenyl)azo]-morpholine

CAS No.: 161265-61-8

Cat. No.: B060595

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Abstract

This document provides a comprehensive guide for the synthesis of **4-[(4-Nitrophenyl)azo]-morpholine**, a triazene compound, through a two-step process involving the diazotization of 4-nitroaniline followed by an azo coupling reaction with morpholine. This protocol is designed for researchers in organic synthesis, medicinal chemistry, and materials science. It emphasizes mechanistic understanding, operational safety, and detailed procedural instructions to ensure reliable and reproducible outcomes.

Introduction and Scientific Background

Azo compounds, characterized by the functional group $-N=N-$, are a cornerstone of industrial chemistry, primarily known for their vibrant colors and use as dyes.^{[1][2]} Their applications, however, extend into high-technology fields such as nonlinear optics, sensors, and biomedical applications.^[3] The synthesis of these compounds is typically achieved through a well-established sequence: the diazotization of a primary aromatic amine followed by a coupling reaction with an electron-rich partner.^{[1][4]}

This application note details the synthesis of **4-[(4-Nitrophenyl)azo]-morpholine**. In this specific case, the coupling partner is a secondary aliphatic amine (morpholine), which leads to the formation of a triazene ($Ar-N=N-NR_2$), rather than a classic C-N coupled azo dye. Understanding this distinction is crucial for predicting the product's structure and reactivity. The procedure involves two key transformations:

- **Diazotization:** The conversion of the primary amino group of 4-nitroaniline into a highly reactive diazonium salt using nitrous acid, which is generated in situ from sodium nitrite and a strong mineral acid.[1][5]
- **Azo Coupling:** The electrophilic diazonium salt then reacts with the nucleophilic nitrogen atom of morpholine to form the stable N-N=N triazene linkage.

The electron-withdrawing nitro group on the aromatic ring increases the electrophilicity of the diazonium ion, facilitating the coupling reaction.

Health & Safety Precautions

Extreme caution must be exercised throughout this procedure.

- **4-Nitroaniline (p-Nitroaniline):** This starting material is highly toxic if swallowed, inhaled, or in contact with skin.[6][7] It is a suspected mutagen and can cause systemic toxicity. Always handle in a certified chemical fume hood.[8] Wear appropriate personal protective equipment (PPE), including a lab coat, chemical safety goggles, and nitrile gloves.[8][9]
- **Diazonium Salts:** Aromatic diazonium salts are notoriously unstable and can be explosive in their solid, dry state. Under no circumstances should the diazonium salt intermediate be isolated. The reaction must be kept cold (0–5 °C) at all times to prevent decomposition and potential hazards.
- **Sodium Nitrite:** A strong oxidizing agent. Keep away from combustible materials.
- **Hydrochloric Acid:** Highly corrosive. Handle with care and appropriate PPE.

Always have appropriate spill kits and emergency procedures in place. Consult the Safety Data Sheets (SDS) for all reagents before commencing work.[9]

Materials and Methods

Reagents and Equipment

Reagent / Material	Grade	Supplier	Notes
4-Nitroaniline (C ₆ H ₆ N ₂ O ₂)	ReagentPlus®, ≥99%	Sigma-Aldrich	Toxic solid[10]
Sodium Nitrite (NaNO ₂)	ACS Reagent, ≥97%	Fisher Scientific	Oxidizer
Hydrochloric Acid (HCl)	ACS Reagent, 37%	VWR	Corrosive
Morpholine (C ₄ H ₉ NO)	99%	Acros Organics	Corrosive, Flammable
Sodium Bicarbonate (NaHCO ₃)	ACS Reagent	J.T. Baker	For neutralization
Deionized Water (H ₂ O)	Type II	In-house	
Ethanol (C ₂ H ₅ OH)	95%	For recrystallization	
Ice	In-house		
Magnetic Stirrer with Plate			
Beakers & Erlenmeyer Flasks	Various sizes		
Graduated Cylinders			
Thermometer (-10 to 110 °C)			
Büchner Funnel & Filter Flask			
Filter Paper (Whatman No. 1)			

Reaction Mechanism Overview

The synthesis proceeds in two distinct, sequential steps performed in a single pot.

- **Step 1: Formation of Nitrous Acid and the Diazonium Salt.** Sodium nitrite reacts with hydrochloric acid to produce nitrous acid (in situ). This is followed by the reaction of the primary amine with the nitrosonium ion to yield the 4-nitrobenzenediazonium chloride intermediate.^[5] This step is highly temperature-sensitive.
- **Step 2: Azo Coupling.** The electrophilic diazonium salt is attacked by the lone pair of electrons on the nitrogen atom of morpholine, forming the N-N bond and subsequently the final triazene product after deprotonation.

Detailed Experimental Protocol

Part A: Diazotization of 4-Nitroaniline

- **Preparation of Amine Suspension:** In a 250 mL beaker, add 6.9 g (0.05 mol) of 4-nitroaniline to 15 mL of concentrated hydrochloric acid. Stir the mixture to form a fine slurry. Add 50 mL of deionized water.
- **Cooling:** Place the beaker in an ice-salt bath and cool the suspension to 0–5 °C with continuous magnetic stirring. It is critical to maintain this temperature range for the stability of the diazonium salt.^{[5][11]}
- **Preparation of Nitrite Solution:** In a separate 100 mL beaker, dissolve 3.5 g (0.051 mol) of sodium nitrite in 20 mL of deionized water. Cool this solution in an ice bath.
- **Formation of Diazonium Salt:** Add the chilled sodium nitrite solution dropwise to the cold 4-nitroaniline suspension over 15-20 minutes. Use a thermometer to ensure the temperature of the reaction mixture does not rise above 5 °C. A clear, pale-yellow solution of 4-nitrobenzenediazonium chloride should form. Keep this solution in the ice bath for the next step.

Part B: Azo Coupling with Morpholine

- **Preparation of Coupling Solution:** In a separate 400 mL beaker, dissolve 4.4 g (0.05 mol) of morpholine in 50 mL of deionized water. Cool this solution to 0–5 °C in an ice bath.
- **Coupling Reaction:** Slowly and with vigorous stirring, add the cold diazonium salt solution (from Part A) to the cold morpholine solution.

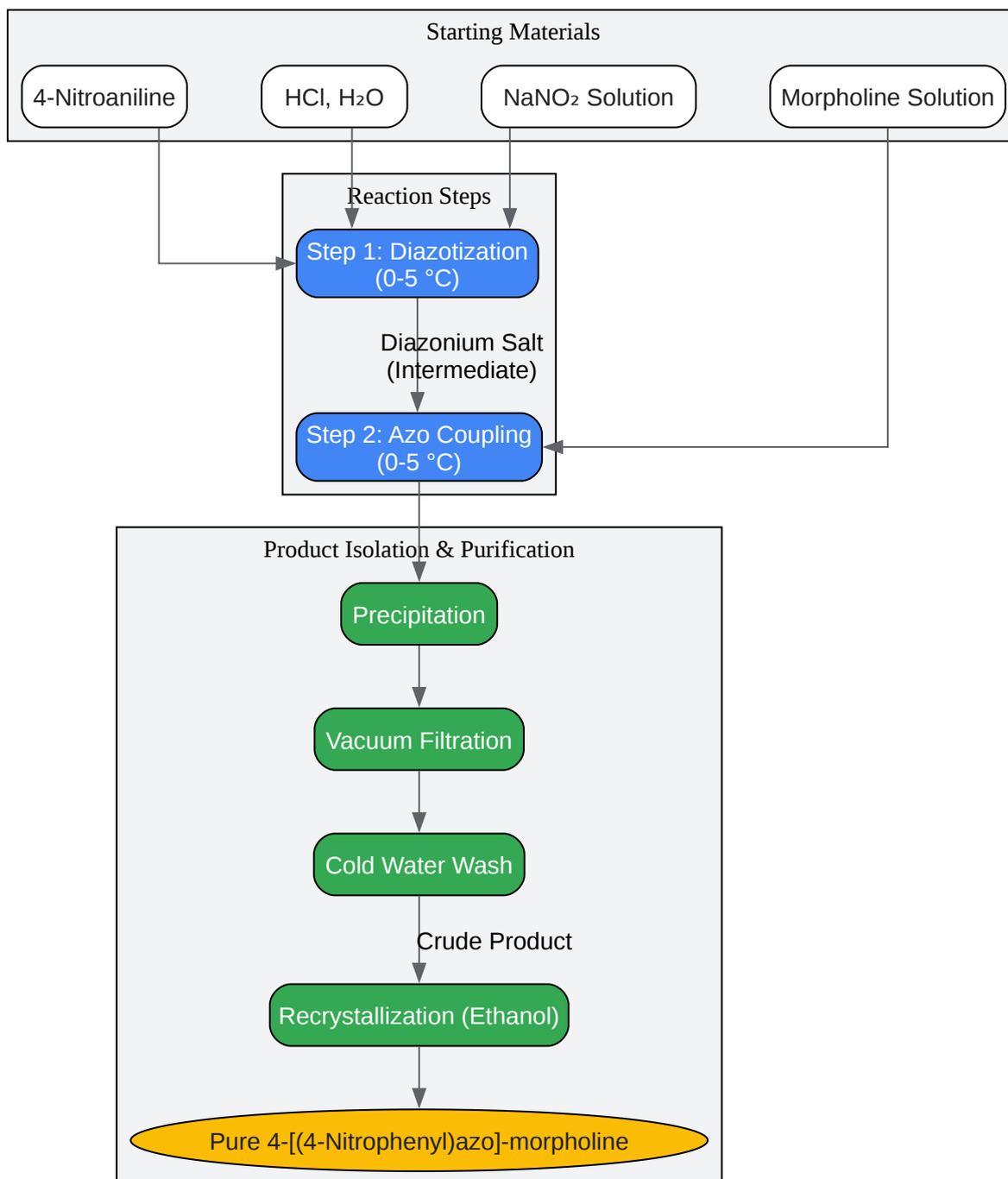
- **Product Precipitation:** A yellow to orange precipitate of **4-[(4-Nitrophenyl)azo]-morpholine** should form immediately. Continue stirring the mixture in the ice bath for an additional 30 minutes to ensure the reaction goes to completion.
- **Neutralization & Isolation:** After 30 minutes, slowly add a saturated solution of sodium bicarbonate until the mixture is neutral to litmus paper (pH ~7). This neutralizes excess acid.
- **Filtration:** Isolate the crude product by vacuum filtration using a Büchner funnel.
- **Washing:** Wash the collected solid precipitate with two 50 mL portions of cold deionized water to remove any inorganic salts and impurities.
- **Drying:** Press the solid as dry as possible on the filter paper, then transfer it to a watch glass and allow it to air-dry. For more complete drying, use a desiccator. **DO NOT OVEN DRY** due to the potential instability of azo compounds.

Purification

- **Recrystallization:** The crude product can be purified by recrystallization. Dissolve the solid in a minimum amount of hot ethanol (approximately 95%).
- **Cooling & Crystallization:** Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
- **Isolation:** Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and air-dry completely.

Experimental Workflow Diagram

The following diagram illustrates the key stages of the synthesis process.



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Caption: Workflow for the synthesis of **4-[(4-Nitrophenyl)azo]-morpholine**.

Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques.

- Melting Point: A sharp melting point range indicates high purity.
- Thin-Layer Chromatography (TLC): To assess purity against the starting materials.
- Spectroscopy:
 - FT-IR: Look for characteristic peaks for the N=N stretch, Ar-NO₂ symmetric and asymmetric stretches, and C-N and C-O stretches of the morpholine ring.
 - ¹H NMR: The spectrum should show characteristic signals for the aromatic protons on the nitrophenyl ring and the methylene protons of the morpholine ring.^[12] The integration of these signals should correspond to the expected proton count.
 - ¹³C NMR: The spectrum will confirm the number of unique carbon environments in the molecule.^[12]

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